4-methyl-2-pentoxy-2-phenyl-1,3-oxazinane
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Overview
Description
2-n-Pentyloxy-2-phenyl-4-methylmorpholine is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol This compound is characterized by its morpholine ring, which is substituted with a pentyloxy group, a phenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine typically involves the reaction of morpholine derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-phenyl-4-methylmorpholine with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-n-Pentyloxy-2-phenyl-4-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted morpholine compounds.
Scientific Research Applications
2-n-Pentyloxy-2-phenyl-4-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-n-Pentyloxy-2-phenylmorpholine
- 2-n-Pentyloxy-4-methylmorpholine
- 2-Phenyl-4-methylmorpholine
Uniqueness
2-n-Pentyloxy-2-phenyl-4-methylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
120813-97-0 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
4-methyl-2-pentoxy-2-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C16H25NO2/c1-3-4-8-12-18-16(15-9-6-5-7-10-15)17-14(2)11-13-19-16/h5-7,9-10,14,17H,3-4,8,11-13H2,1-2H3 |
InChI Key |
PJACKUKSEUXVRQ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1(NC(CCO1)C)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCOC1(NC(CCO1)C)C2=CC=CC=C2 |
Synonyms |
2-n-pentyloxy-2-phenyl-4-methylmorpholine 2-PPMM |
Origin of Product |
United States |
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